1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a bromophenyl group and a pyridinylmethyl group attached to a thiourea moiety, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
3-Bromophenyl isothiocyanate+Pyridin-3-ylmethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. The bromophenyl and pyridinylmethyl groups can enhance binding affinity and specificity towards certain biological targets, thereby modulating signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with the pyridinylmethyl group at the 2-position.
Uniqueness
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the bromine atom and the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the meta position can affect the electronic properties of the compound, leading to different reactivity patterns compared to its para-substituted analogs. Additionally, the pyridinylmethyl group at the 3-position can enhance binding interactions with biological targets, making it a valuable compound for medicinal and biological research.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFQWWDXNVABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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